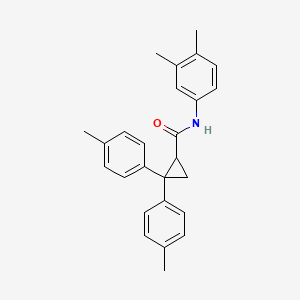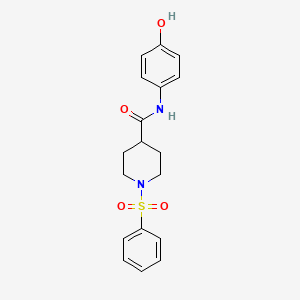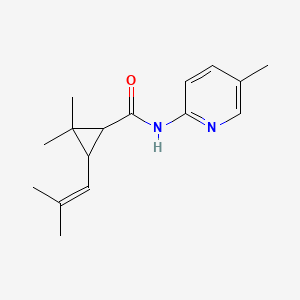
3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile, commonly known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a heterocyclic organic compound that contains a benzimidazole ring and three cyano groups. The compound has a molecular weight of 327.3 g/mol and a melting point of 224-226°C.
Aplicaciones Científicas De Investigación
BPTC has been studied extensively for its potential applications in various fields. In the field of chemistry, BPTC has been used as a building block for the synthesis of other compounds. For example, BPTC has been used as a precursor for the synthesis of pyridine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
In the field of biology, BPTC has been studied for its potential as an inhibitor of protein-protein interactions. Specifically, BPTC has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which is involved in the regulation of cell growth and apoptosis. This inhibition has potential applications in cancer therapy, as the disruption of the p53-MDM2 interaction can lead to the activation of p53 and the induction of apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of BPTC involves its ability to bind to the hydrophobic pocket of the MDM2 oncoprotein, which is responsible for binding to the p53 tumor suppressor protein. This binding prevents the interaction between p53 and MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BPTC can induce apoptosis in cancer cells by activating the p53 pathway. Additionally, BPTC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTC in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, BPTC has a relatively low toxicity, which makes it suitable for use in cell-based assays. However, one limitation of using BPTC is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BPTC. One potential direction is the development of BPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BPTC as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of BPTC as a tool for studying protein-protein interactions and the p53 pathway could lead to a better understanding of these processes and the development of new therapies.
Métodos De Síntesis
The synthesis of BPTC involves the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield BPTC. The yield of the synthesis process is typically around 60-70% and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-9-3-7-15(11-18,8-4-10-17)14-19-12-5-1-2-6-13(12)20-14/h1-2,5-6H,3-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHLHSPOZQURAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CCC#N)(CCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)
![3-{[(2-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5020858.png)



![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)
![[3-methyl-8-(4-methyl-1-piperidinyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B5020896.png)
![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-benzyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)